1-Ethyl-2-propylcyclohexane 1-Ethyl-2-propylcyclohexane 1-ethyl-2-propylcyclohexane is a cycloalkane that is cyclohexane substituted by an ethyl and a propyl group at positions 1 and 2 respectively. Metabolite observed in cancer metabolism. It has a role as a human metabolite. It derives from a hydride of a cyclohexane.
1-Ethyl-2-propylcyclohexane belongs to the class of organic compounds known as cycloalkanes. These are saturated monocyclic hydrocarbons (with or without side chains). 1-Ethyl-2-propylcyclohexane can be biosynthesized from cyclohexane.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1616553
InChI: InChI=1S/C11H22/c1-3-7-11-9-6-5-8-10(11)4-2/h10-11H,3-9H2,1-2H3
SMILES: CCCC1CCCCC1CC
Molecular Formula: C11H22
Molecular Weight: 154.29 g/mol

1-Ethyl-2-propylcyclohexane

CAS No.:

Cat. No.: VC1616553

Molecular Formula: C11H22

Molecular Weight: 154.29 g/mol

* For research use only. Not for human or veterinary use.

1-Ethyl-2-propylcyclohexane -

Specification

Molecular Formula C11H22
Molecular Weight 154.29 g/mol
IUPAC Name 1-ethyl-2-propylcyclohexane
Standard InChI InChI=1S/C11H22/c1-3-7-11-9-6-5-8-10(11)4-2/h10-11H,3-9H2,1-2H3
Standard InChI Key NNNKGLVDUYFBHS-UHFFFAOYSA-N
SMILES CCCC1CCCCC1CC
Canonical SMILES CCCC1CCCCC1CC

Introduction

Chemical Identity and Structure

Molecular Configuration

1-Ethyl-2-propylcyclohexane features a six-carbon ring with an ethyl group at position 1 and a propyl group at position 2. This arrangement creates interesting stereochemical properties due to the possible orientations of the substituents relative to the cyclohexane ring plane .

The structural formula can be represented as:

  • Molecular Formula: C₁₁H₂₂

  • Structural Representation: A cyclohexane ring with C₂H₅ and C₃H₇ groups at adjacent positions

Identification Parameters

The compound is characterized by several identification parameters that provide a unique chemical fingerprint:

ParameterValueReference
CAS Registry Number62238-33-9
Molecular FormulaC₁₁H₂₂
Molecular Weight154.29 g/mol
IUPAC Name1-ethyl-2-propylcyclohexane
SMILES NotationCCCC1CCCCC1CC
InChI IdentifierInChI=1S/C11H22/c1-3-7-11-9-6-5-8-10(11)4-2/h10-11H,3-9H2,1-2H3
InChI KeyNNNKGLVDUYFBHS-UHFFFAOYSA-N

These identification parameters are essential for accurately referencing the compound in chemical databases and scientific literature .

Physical and Chemical Properties

Basic Physical Properties

1-Ethyl-2-propylcyclohexane possesses physical properties typical of medium-sized cycloalkanes with alkyl substituents:

PropertyValueUnitReference
Physical State at STPLiquid-Derived
Molecular Weight154.29g/mol
DensityNot availableg/mL
LogP (octanol/water)4.003-
LogP (alternative calculation)4.575-
Water Solubility4.36×10⁻⁴g/L

The high LogP value indicates that 1-ethyl-2-propylcyclohexane is highly lipophilic, with strong preference for organic phases over aqueous environments .

Thermodynamic Properties

The thermodynamic properties provide insight into the compound's behavior under various conditions:

PropertyValueUnitReference
Boiling Point465.96K
Melting/Freezing Point216.87K
Critical Temperature (Tc)660.20K
Critical Pressure (Pc)2263.26kPa
Heat of Formation (ΔfH° gas)-236.39kJ/mol
Heat of Fusion (ΔfusH°)17.15kJ/mol
Heat of Vaporization (ΔvapH°)40.20kJ/mol
Gibbs Free Energy (ΔfG°)58.48kJ/mol

The heat capacity (Cp,gas) of 1-ethyl-2-propylcyclohexane varies with temperature as follows:

Temperature (K)Heat Capacity (J/mol×K)Reference
465.96346.40
498.33367.00
530.71386.65
563.08405.39
595.45423.22
627.83440.17
660.20456.27

These thermodynamic properties indicate that 1-ethyl-2-propylcyclohexane exhibits typical behavior for a mid-sized hydrocarbon with respect to phase transitions and energy content .

Spectral Characteristics

Spectroscopic analysis of 1-ethyl-2-propylcyclohexane has revealed interesting features. According to research by Elsner and Strauss, 1-ethyl-2-n-propylcyclohexane prepared by hydrogenation of the corresponding benzene derivative showed a double peak in spectroscopic analysis. This observation indicates the presence of two very similar isomeric forms, likely corresponding to different stereoisomers of the compound .

Synthesis Methods

Hydrogenation Routes

One of the primary methods for synthesizing 1-ethyl-2-propylcyclohexane involves the hydrogenation of the corresponding o-dialkylbenzene derivative. This approach was documented by Elsner and Strauss, who reported that 1-ethyl-2-n-propylcyclohexane was prepared by hydrogenating the corresponding benzene derivative .

The general reaction can be represented as:
1-ethyl-2-propylbenzene + H₂ (catalyst) → 1-ethyl-2-propylcyclohexane

Alternative Synthetic Approaches

An alternative synthetic route involves starting from cyclohexanone derivatives. This multi-step process includes:

  • Alkylation of ethyl 2-oxocyclohexanecarboxylate

  • Hydrolysis and decarboxylation to obtain 2-alkylcyclohexanone

  • Treatment with lithium alkyls to yield 1,2-dialkylcyclohexanols

  • Dehydration followed by hydrogenation to obtain the final product

This approach, also described by Elsner and Strauss, provides a versatile method for synthesizing various 1,2-dialkylcyclohexanes, including 1-ethyl-2-propylcyclohexane .

Isomerism and Stereochemistry

1-Ethyl-2-propylcyclohexane can exist as multiple stereoisomers due to the potential for different spatial arrangements of the substituents relative to the cyclohexane ring. The primary stereochemical consideration involves the orientation of the ethyl and propyl groups - they can be either on the same side of the ring plane (cis isomer) or on opposite sides (trans isomer) .

The spectroscopic evidence of a double peak, as reported by Elsner and Strauss, supports the existence of these stereoisomers. The fact that the compound was prepared by hydrogenation suggests that both isomers may be formed during synthesis, contributing to the observed spectral complexity .

Hazard CategoryGHS SymbolsReference
Signal WordDanger
Hazard StatementsH304, H226, H319, H412, H315, H335
Precautionary StatementsP264, P280, P302+P352, P321, P332+P313, P362, P264, P280, P305+P351+P338, P337+P313P, P273, P501

The hazard statements indicate that the compound may be:

  • Harmful if swallowed and may cause aspiration toxicity (H304)

  • Flammable liquid and vapor (H226)

  • Irritating to eyes (H319)

  • Harmful to aquatic life with long-lasting effects (H412)

  • Irritating to skin (H315)

  • May cause respiratory irritation (H335)

Proper safety measures should include:

  • Use of appropriate personal protective equipment

  • Handling in well-ventilated areas

  • Avoiding contact with skin, eyes, and respiratory system

  • Keeping away from ignition sources

  • Proper disposal according to local regulations

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